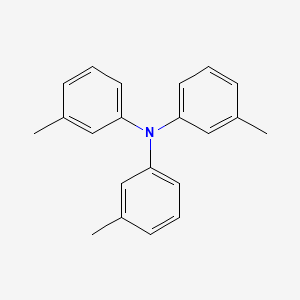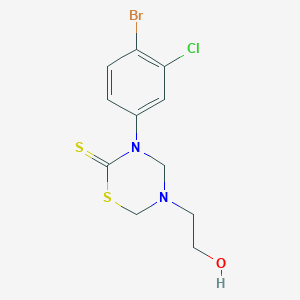![molecular formula C15H14O6P2 B14716333 2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) CAS No. 18476-18-1](/img/structure/B14716333.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) is a complex organic compound known for its unique structure and properties It is characterized by the presence of benzodioxaphosphole rings connected by a propane-1,3-diylbis(oxy) linker
Preparation Methods
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic routes often require specific reagents and conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential biological activities and therapeutic applications. In industry, it can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various outcomes, depending on the specific application and context. The detailed mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) stands out due to its unique structure and properties. Similar compounds include those with benzodioxaphosphole rings or propane-1,3-diylbis(oxy) linkers. the specific arrangement and connectivity of these components in 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) confer distinct characteristics that make it valuable for various applications.
Properties
CAS No. |
18476-18-1 |
|---|---|
Molecular Formula |
C15H14O6P2 |
Molecular Weight |
352.21 g/mol |
IUPAC Name |
2-[3-(1,3,2-benzodioxaphosphol-2-yloxy)propoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C15H14O6P2/c1-2-7-13-12(6-1)18-22(19-13)16-10-5-11-17-23-20-14-8-3-4-9-15(14)21-23/h1-4,6-9H,5,10-11H2 |
InChI Key |
OFDDPSYNAIEYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)OCCCOP3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
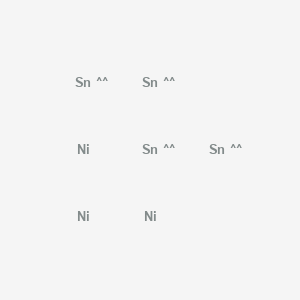
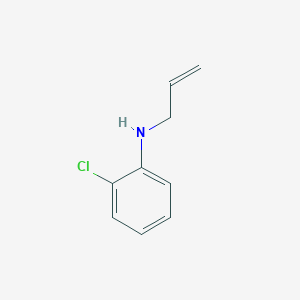
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

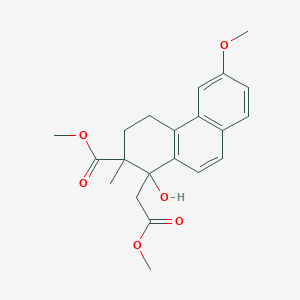
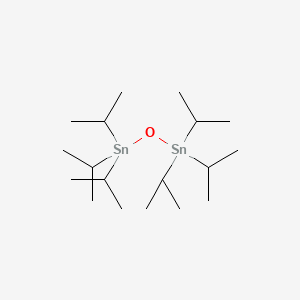
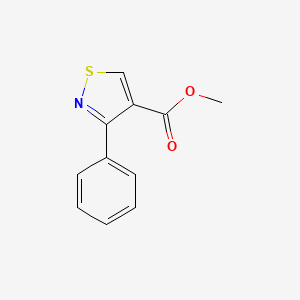
phosphanium chloride](/img/structure/B14716299.png)

